N-[(5-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-4-amine
Description
Properties
Molecular Formula |
C9H10BrN3S |
|---|---|
Molecular Weight |
272.17 g/mol |
IUPAC Name |
N-[(5-bromothiophen-2-yl)methyl]-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C9H10BrN3S/c1-13-6-7(4-12-13)11-5-8-2-3-9(10)14-8/h2-4,6,11H,5H2,1H3 |
InChI Key |
UAXNQHPGEQSWAM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NCC2=CC=C(S2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(5-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-4-amine typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromothiophene.
Formation of Bromothiophen-2-ylmethyl Intermediate: The brominated thiophene is then reacted with a suitable alkylating agent to form the 5-bromothiophen-2-ylmethyl intermediate.
Coupling with Pyrazole: The intermediate is coupled with 1-methyl-1H-pyrazol-4-amine under suitable conditions, often using a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.
Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated products.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology and Medicine:
Drug Development:
Biological Probes: Used in the design of probes for studying biological processes.
Industry:
Materials Science: Applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of N-[(5-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-4-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The brominated thiophene and pyrazole moieties can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physical Properties
Table 2: Bioactivity Comparison
Biological Activity
N-[(5-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-4-amine is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C9H10BrN3S |
| Molecular Weight | 286.19 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1247998-34-0 |
Synthesis
The synthesis of this compound typically involves the bromination of thiophene followed by coupling with pyrazole derivatives. A common method includes the use of N-bromosuccinimide (NBS) for bromination, which is essential for introducing the bromine atom onto the thiophene ring.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit potent antimicrobial properties. For instance, derivatives containing thiophene and pyrazole moieties have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Specifically, growth inhibition zones ranged from 14 to 17 mm .
Anti-Proliferative Activity
In vitro studies have demonstrated that this compound possesses anti-proliferative effects against multiple human cancer cell lines. The MTT assay results indicate that it can inhibit cell growth in hepatocellular carcinoma (HePG2), breast cancer (MCF7), prostate cancer (PC3), and colorectal cancer (HCT116) cell lines. The degree of inhibition correlates with the structural characteristics of the compound, particularly the nature of substituents on the pyrazole ring .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The brominated thiophene ring may inhibit or modulate enzyme activity, while the pyrazole structure enhances binding affinity to various receptors. This dual interaction mechanism is crucial for its effectiveness as an antimicrobial and anticancer agent .
Case Studies
Several studies have highlighted the efficacy of this compound and its analogs:
- Antimicrobial Efficacy : A study reported that derivatives with thiophene structures displayed superior antibacterial activity compared to traditional antibiotics, suggesting a potential alternative for treating resistant bacterial infections .
- Cancer Treatment : In a comparative analysis involving several pyrazole derivatives, this compound exhibited notable cytotoxicity against cancer cell lines, outperforming standard chemotherapy agents in certain cases .
- Molecular Docking Studies : Computational studies using molecular docking have indicated that this compound binds effectively to target proteins involved in cancer progression and bacterial survival pathways, further supporting its therapeutic potential .
Q & A
Q. Critical factors :
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may require strict moisture control to avoid hydrolysis .
- Temperature : Reactions are often conducted at 60–80°C to balance reaction rate and side-product formation .
- Catalysis : Phase-transfer catalysts (e.g., TBAB) can improve yields in biphasic systems .
How can researchers resolve discrepancies in reported biological activities of this compound across different studies?
Advanced Research Question
Discrepancies may arise from variations in assay conditions, cell lines, or pharmacokinetic properties. Methodological strategies include:
- Standardized bioassays : Use validated cell lines (e.g., HEK293 for receptor binding) and control for batch-to-batch compound purity via HPLC (>98%) .
- Comparative dose-response analysis : Evaluate potency (IC₅₀/EC₅₀) across multiple models (e.g., in vitro vs. in vivo) to identify context-dependent effects .
- Metabolic stability testing : Assess liver microsome stability to rule out rapid degradation as a cause of inconsistent in vivo results .
Example : In PDE4 inhibitor studies, pica feeding in rats and α₂-adrenoceptor reversal in mice were used to correlate emetic and anti-inflammatory activities, resolving potency contradictions .
Which spectroscopic and crystallographic methods are recommended for characterizing the structure and purity of this compound?
Basic Research Question
- ¹H/¹³C NMR : Confirm regiochemistry of the pyrazole ring and bromothiophene substitution. Aromatic protons in DMSO-d₆ typically appear at δ 6.8–7.5 ppm for thiophene and δ 7.2–7.9 ppm for pyrazole .
- X-ray crystallography : Resolve ambiguity in stereochemistry or crystal packing. SHELX programs are widely used for small-molecule refinement (e.g., SHELXL for hydrogen-bonding networks) .
- Mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with ≤5 ppm error. ESI⁺ is preferred for amine-containing compounds .
Case study : A thiadiazole analog’s structure was confirmed via X-ray, revealing a planar thiophene-pyrazole dihedral angle of 8.5°, critical for π-π stacking in receptor binding .
What strategies are effective in optimizing the compound’s pharmacokinetic properties while maintaining target affinity?
Advanced Research Question
- Prodrug derivatization : Introduce acetyl or phosphate groups at the pyrazole amine to enhance solubility. Hydrolysis in vivo regenerates the active form .
- Lipophilicity adjustment : Replace the bromothiophene with fluorinated analogs (e.g., 5-CF₃) to balance LogP (target 2–3) and blood-brain barrier penetration .
- Salt formation : Hydrochloride salts improve aqueous solubility (e.g., 5-(difluoromethyl)-pyrazole HCl increased solubility by 15-fold in PBS) .
Validation : In PDE4 inhibitors, introducing a piperazinylmethyl group reduced emetogenicity while retaining anti-inflammatory efficacy, improving the therapeutic index 380-fold .
How can structure-activity relationship (SAR) studies guide the modification of this compound to enhance selectivity towards specific biological targets?
Advanced Research Question
-
Core scaffold analysis :
- Pyrazole substitution : 1-Methyl groups reduce off-target interactions with cytochrome P450 enzymes, while 4-amine positions are critical for H-bond donor activity .
- Bromothiophene : The bromine atom enhances halogen bonding with hydrophobic receptor pockets (e.g., kinase ATP sites). Replacing Br with smaller halogens (Cl, F) can modulate selectivity .
-
Functional group swaps :
Example : In cannabinoid receptor ligands, diarylpyrazole cores with 5-bromo substitution showed 10× higher CB2 vs. CB1 selectivity compared to chloro analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
